tert-Butyl 1-(piperidin-4-yl)azetidine-3-carboxylate

Description

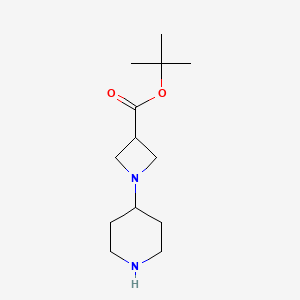

tert-Butyl 1-(piperidin-4-yl)azetidine-3-carboxylate is a bicyclic organic compound featuring an azetidine ring (4-membered nitrogen-containing heterocycle) substituted at the 1-position with a piperidin-4-yl group and at the 3-position with a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in medicinal chemistry due to its structural rigidity, which enhances receptor binding specificity, and the Boc group, which improves solubility and stability during synthesis . It serves as a key intermediate in the development of pharmaceuticals targeting neurological and autoimmune disorders, particularly as a scaffold for sphingosine-1-phosphate (S1P) receptor agonists .

Properties

Molecular Formula |

C13H24N2O2 |

|---|---|

Molecular Weight |

240.34 g/mol |

IUPAC Name |

tert-butyl 1-piperidin-4-ylazetidine-3-carboxylate |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)10-8-15(9-10)11-4-6-14-7-5-11/h10-11,14H,4-9H2,1-3H3 |

InChI Key |

LSFKUJHOTIIKEC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CN(C1)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(piperidin-4-yl)azetidine-3-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(piperidin-4-yl)azetidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

tert-Butyl 1-(piperidin-4-yl)azetidine-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Used in the production of specialty chemicals and as a precursor for other compounds

Mechanism of Action

The mechanism of action of tert-Butyl 1-(piperidin-4-yl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural analogues differ primarily in substituents on the azetidine or piperidine rings. Key examples include:

Key Observations :

- Receptor Binding : The piperidin-4-yl group in the target compound provides conformational restraint, favoring interactions with hydrophobic pockets in S1P receptors. In contrast, triazole-containing analogues (e.g., 14a) exhibit stronger binding due to π-π stacking with aromatic residues .

- Solubility and Stability: Hydrophilic substituents (e.g., hydroxyethyl or amino groups) improve aqueous solubility but may reduce membrane permeability. The Boc group universally enhances stability during synthesis .

Biological Activity

Tert-butyl 1-(piperidin-4-yl)azetidine-3-carboxylate (CAS No. 2639454-39-8) is a compound of interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, synthesis, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N2O2, with a molecular weight of 240.35 g/mol. The compound features an azetidine ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Research indicates that compounds with similar structures may interact with various biological targets. For instance, azetidine derivatives have been shown to act as antagonists or inhibitors for Toll-like receptors (TLRs), which play a crucial role in the immune response . This suggests that this compound may modulate immune responses, potentially offering therapeutic benefits in autoimmune diseases or inflammatory conditions.

Anticancer Activity

Preliminary studies have demonstrated that azetidine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds related to this compound have shown promising results in inhibiting the proliferation of leukemia and breast cancer cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD |

| This compound | U937 (Leukemia) | TBD |

| Doxorubicin | MCF-7 | 0.5 |

Note: TBD = To Be Determined; further studies are needed to establish specific IC50 values for this compound.

Neuroprotective Effects

Some studies suggest that azetidine derivatives may also exhibit neuroprotective effects. The modulation of neuroinflammatory pathways through TLR inhibition could provide a basis for their potential use in treating neurodegenerative diseases .

Case Studies and Research Findings

A recent study explored the pharmacological profile of similar azetidine compounds, highlighting their ability to induce apoptosis in cancer cells via caspase activation . Such findings underscore the importance of structure-activity relationship (SAR) studies in optimizing the biological activity of these compounds.

Table 2: Summary of Research Findings on Azetidine Derivatives

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 1-(piperidin-4-yl)azetidine-3-carboxylate?

The synthesis typically involves three key steps:

Azetidine Ring Formation : Cyclization of precursors (e.g., β-lactam derivatives) under basic conditions .

Piperidinyl Group Introduction : Nucleophilic substitution or coupling reactions to attach the piperidine moiety to the azetidine ring .

Carboxylate Protection : Use of tert-butyl groups (e.g., Boc protection) to stabilize reactive intermediates during synthesis .

Characterization via NMR spectroscopy and mass spectrometry is critical to confirm structural integrity and purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Key precautions include:

- Personal Protective Equipment (PPE) : Gloves, eye protection, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Storage : Keep in sealed containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent degradation .

While GHS classification data is unavailable for this specific compound, analogous piperidine derivatives often require acute toxicity precautions (e.g., Category 4 for oral/dermal toxicity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Contradictions often arise from:

- Tautomerism : The azetidine-piperidine system may exhibit conformational isomerism, leading to split peaks in NMR. Use variable-temperature NMR to stabilize dynamic equilibria .

- Impurity Artifacts : Byproducts from incomplete Boc deprotection or oxidation can skew results. Validate purity via HPLC-MS and compare with reference spectra from PubChem or synthetic intermediates .

Q. What methodologies are used to study interactions between this compound and biological targets (e.g., enzymes or receptors)?

Advanced approaches include:

- Surface Plasmon Resonance (SPR) : Quantify binding affinities (KD values) by monitoring real-time interactions with immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .

- Molecular Dynamics Simulations : Model interactions with targets like GABA receptors or kinases, leveraging the compound’s azetidine-piperidine scaffold for steric/electronic analysis .

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

Key strategies:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution steps, reducing byproduct formation .

- Temperature Control : Maintain <0°C during Boc protection/deprotection to prevent undesired ring-opening or oxidation .

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to improve regioselectivity .

Comparative and Mechanistic Questions

Q. How does the substitution pattern on the azetidine ring influence biological activity?

- Hydroxyl vs. Carboxylate Groups : Hydroxyl-substituted analogs (e.g., tert-Butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate) exhibit enhanced hydrogen-bonding capacity, improving target engagement in neurological disorders .

- Piperidine Position : 4-Piperidinyl substitution (vs. 2- or 3-) optimizes steric compatibility with enzyme active sites (e.g., kinases) .

Q. What are the key differences between this compound and structurally similar compounds (e.g., pyrrolidine analogs)?

Data and Regulatory Considerations

Q. How should researchers address discrepancies in reported toxicity data for this compound?

Q. What analytical techniques are recommended for characterizing degradation products?

- LC-HRMS : Identify degradation pathways (e.g., hydrolysis of the Boc group) .

- X-ray Crystallography : Resolve structural changes in aged samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.